molecular formula C9H12FN3 B13565005 1-(2-Fluoropyridin-3-yl)piperazine

1-(2-Fluoropyridin-3-yl)piperazine

Cat. No.: B13565005
M. Wt: 181.21 g/mol
InChI Key: MRJLZAGVPNVXOG-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-3-yl)piperazine is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom attached to the pyridine ring and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoropyridin-3-yl)piperazine typically involves the reaction of 2-fluoropyridine with piperazine. One common method includes the nucleophilic substitution reaction where 2-fluoropyridine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoropyridin-3-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms .

Scientific Research Applications

1-(2-Fluoropyridin-3-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system receptors. The piperazine moiety can interact with various receptor sites, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoropyridin-2-yl)piperazine
  • 1-(4-Fluoropyridin-2-yl)piperazine
  • 1-(2-Fluoropyridin-4-yl)piperazine

Uniqueness

1-(2-Fluoropyridin-3-yl)piperazine is unique due to the specific position of the fluorine atom on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

Molecular Formula

C9H12FN3

Molecular Weight

181.21 g/mol

IUPAC Name

1-(2-fluoropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12FN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2

InChI Key

MRJLZAGVPNVXOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(N=CC=C2)F

Origin of Product

United States

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